Ethyl hexyl(2-methoxyphenyl)phosphinate
Description
Structure
3D Structure
Properties
CAS No. |
61820-28-8 |
|---|---|
Molecular Formula |
C15H25O3P |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-[ethoxy(hexyl)phosphoryl]-2-methoxybenzene |
InChI |
InChI=1S/C15H25O3P/c1-4-6-7-10-13-19(16,18-5-2)15-12-9-8-11-14(15)17-3/h8-9,11-12H,4-7,10,13H2,1-3H3 |
InChI Key |
VMHPLORGMDITLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(C1=CC=CC=C1OC)OCC |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving Ethyl Hexyl 2 Methoxyphenyl Phosphinate
Kinetic and Mechanistic Studies of Phosphinate Ester Reactivity
The reactivity of phosphinate esters is governed by nucleophilic substitution at the tetrahedral phosphorus center. Generally, these reactions can proceed through several potential mechanistic pathways, broadly categorized as associative, concerted, or dissociative. frontiersin.org
Associative Mechanism (A_N + D_N): This is a stepwise pathway involving a pentacoordinate intermediate. The reaction begins with the nucleophile attacking the phosphorus atom, forming a trigonal bipyramidal intermediate. This intermediate then breaks down in a subsequent step to release the leaving group. The formation or decomposition of this intermediate can be the rate-limiting step. frontiersin.orgthieme-connect.de
Concerted Mechanism (A_N D_N): This is a one-step, S_N2-like process. Bond formation with the incoming nucleophile and bond cleavage with the leaving group occur simultaneously through a single trigonal bipyramidal transition state. frontiersin.org
Dissociative Mechanism (D_N + A_N): This stepwise pathway involves the initial, rate-limiting cleavage of the bond to the leaving group, forming a highly reactive, tricoordinate metaphosphate-like intermediate. This intermediate is then rapidly attacked by the nucleophile. frontiersin.org
For most acyclic phosphinate esters, nucleophilic substitution reactions, such as hydrolysis and aminolysis, are generally considered to proceed through associative or concerted pathways rather than a purely dissociative one. frontiersin.orgthieme-connect.de The specific pathway is influenced by factors like the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom.
Hydrolysis Pathways of Phosphinate Esters
The hydrolysis of phosphinate esters to their corresponding phosphinic acids is a fundamental reaction that can be catalyzed by either acid or base. nih.gov In most instances, the reaction involves a nucleophilic attack by water (or hydroxide) on the phosphorus atom, leading to the cleavage of the P-O ester bond. nih.gov
Under acidic conditions, the phosphoryl oxygen is first protonated, which enhances the electrophilicity of the phosphorus atom and facilitates the attack of a water molecule. nih.govchemistrysteps.com Studies on analogous methyl dialkylphosphinates and benzyl (B1604629) diethylphosphinates have revealed two primary mechanisms. nih.govcdnsciencepub.com
A_Ac2 Mechanism: This is a bimolecular mechanism where a water molecule is involved in the rate-determining step, attacking the protonated ester to form a pentacoordinate intermediate, followed by the departure of the alcohol. This pathway involves P-O bond cleavage. nih.gov Entropies of activation for methyl esters are typically in the range of -18 to -24 eu, supporting the involvement of water in the transition state. cdnsciencepub.com
A_Al1 Mechanism: This is a unimolecular mechanism observed for esters with leaving groups that can form stable carbocations (e.g., benzyl esters). It involves the rate-determining formation of a carbocation through C-O bond cleavage. nih.govcdnsciencepub.com
For many phosphinate esters, kinetic studies show a characteristic bell-shaped relationship between the reaction rate and acid concentration, where the rate initially increases with acidity, reaches a maximum, and then decreases in highly concentrated acid solutions. nih.govcdnsciencepub.com This phenomenon is attributed to the decreasing activity of water at very high acid strengths. nih.gov
In alkaline or basic conditions, the potent nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic phosphorus atom. nih.gov This attack leads to the formation of a negatively charged, pentacoordinate trigonal bipyramidal intermediate. libretexts.org This intermediate subsequently collapses, expelling the alkoxide leaving group to yield the phosphinate anion. The final step is a rapid proton transfer from the solvent to the alkoxide. This mechanism is generally favored over attack at the carbonyl carbon of the ester group.
The reaction is typically bimolecular, with the rate being dependent on the concentrations of both the phosphinate ester and the hydroxide ion.
The rate of hydrolysis of phosphinate esters is significantly influenced by several structural and environmental factors. nih.gov
Steric Hindrance: The rate of alkaline hydrolysis is highly sensitive to steric bulk around the phosphorus center. An increase in the size of the alkyl or aryl groups attached to the phosphorus atom significantly decreases the reaction rate by impeding the approach of the nucleophile. nih.gov For example, studies on a series of ethyl dialkylphosphinates showed a dramatic decrease in reactivity with increasing steric hindrance of the alkyl groups. nih.gov
| Alkyl Group on Phosphorus | Relative Rate Constant | Temperature (°C) |
|---|---|---|
| Ethyl | 260 | 70 |
| Isopropyl | 41 | 120 |
| tert-Butyl | 0.08 | 120 |
Electronic Effects: The electronic nature of the substituents on both the phosphorus atom and the leaving group affects the electrophilicity of the phosphorus center. Electron-withdrawing groups generally increase the rate of nucleophilic attack and hydrolysis. nih.gov
Leaving Group Ability: The stability of the departing alkoxide or aryloxide group is crucial. A better leaving group (i.e., the conjugate base of a stronger acid) will depart more readily, accelerating the reaction. nih.gov
Solvent and pH: The reaction medium, including solvent polarity and pH, plays a significant role in the hydrolysis rate. nih.gov
Nucleophilic Attack and Substitution Mechanisms (e.g., Aminolysis of Phosphinate Esters)
Aminolysis, the reaction of phosphinate esters with amines, serves as a key example of nucleophilic substitution. Kinetic studies on the aminolysis of various aryl diphenylphosphinates in aprotic solvents like acetonitrile (B52724) have provided significant mechanistic details. researchgate.netlau.edu.lbcdnsciencepub.comcdnsciencepub.com
The general order of reactivity for different amine types is: diamines > primary amines (e.g., butylamine) > secondary amines. researchgate.netlau.edu.lb For primary amines, the reaction often follows a two-term rate law, indicating both a first-order and a second-order dependence on the amine concentration. researchgate.netlau.edu.lb The second-order term, which suggests that a second amine molecule is involved in the rate-determining step, typically predominates. researchgate.netcdnsciencepub.com In contrast, reactions with secondary amines and diamines usually follow a simpler rate law that is first-order in amine. researchgate.netlau.edu.lb
The prevailing mechanism for the aminolysis of phosphinate esters involves a stepwise pathway featuring a zwitterionic pentacoordinate intermediate. researchgate.netlau.edu.lbcdnsciencepub.com This mechanism is supported by analyses of leaving group effects, solvent effects, and activation parameters. researchgate.netlau.edu.lb
The proposed pathway is as follows:
Formation of the Intermediate: The amine nucleophile attacks the phosphorus atom to form a pentacoordinate, zwitterionic intermediate. This step is generally considered to be a rapid pre-equilibrium.
Collapse of the Intermediate: The breakdown of this zwitterionic intermediate to form the products is the rate-determining step. researchgate.netcdnsciencepub.com
The second-order kinetic term observed in reactions with primary amines is explained by general base catalysis, where a second molecule of the amine assists in the rate-determining step by removing a proton from the attacking amine's nitrogen atom in the zwitterionic intermediate. researchgate.netcdnsciencepub.com This proton removal facilitates the collapse of the intermediate and the expulsion of the leaving group. cdnsciencepub.com For diamines, this general base catalysis is often intramolecular, with the second amino group of the same molecule performing the proton transfer. researchgate.netlau.edu.lb
This mechanistic model, featuring the rate-limiting, base-catalyzed collapse of a zwitterionic intermediate, provides a consistent explanation for the kinetic data observed in the aminolysis of a wide range of phosphinate esters. researchgate.netcdnsciencepub.com
General Base Catalysis in Aminolysis Reactions
The aminolysis of phosphinate esters can be significantly accelerated by general base catalysis. In this mechanism, an amine catalyst facilitates the nucleophilic attack of another amine molecule on the electrophilic phosphorus center. The catalyst functions by deprotonating the attacking nucleophile in the transition state, thereby increasing its nucleophilicity without itself forming a covalent bond with the substrate.
The reaction proceeds via a concerted or stepwise pathway. The amine catalyst (B) removes a proton from the attacking amine nucleophile (R₂NH), enhancing its reactivity towards the phosphorus atom of the phosphinate ester. This leads to the formation of a pentacoordinate intermediate or transition state, which subsequently collapses to form the phosphinic amide and releases the alcohol or phenol (B47542) leaving group.
The efficiency of various amines as general base catalysts in the hydrolysis and aminolysis of organophosphorus compounds has been studied. For instance, the reactivity of amines towards the organophosphorus insecticide chlorpyrifos (B1668852) suggests that the reaction proceeds via both nucleophilic and general base catalysis. ijsr.netresearchgate.net Amines such as ethanolamine, hydrazine, imidazole, and n-butylamine have been reported to catalyze the hydrolysis of chlorpyrifos primarily through a general base mechanism. ijsr.netresearchgate.net The catalytic effectiveness often correlates with the basicity (pKa) of the amine.
Table 1: Examples of Amines as Catalysts in Organophosphorus Compound Degradation
| Catalyst | Substrate | Predominant Mechanism | Reference |
| Ethanolamine | Chlorpyrifos | General Base Catalysis | ijsr.net, researchgate.net |
| Hydrazine | Chlorpyrifos | General Base Catalysis | ijsr.net, researchgate.net |
| Imidazole | Chlorpyrifos | General Base Catalysis | ijsr.net, researchgate.net |
| n-Butylamine | Chlorpyrifos | General Base Catalysis | ijsr.net, researchgate.net |
| Ammonia | Chlorpyrifos | General Base Catalysis | ijsr.net, researchgate.net |
This mechanism is significant in understanding the degradation of phosphinate-containing compounds in environments where amines are present.
Mechanistic Aspects of Photolytic and Oxidative Transformations
Ethyl hexyl(2-methoxyphenyl)phosphinate, like many organophosphorus compounds, is susceptible to degradation through photolytic and oxidative processes. These transformations are critical in determining the environmental persistence of such molecules and involve complex mechanisms, often involving highly reactive intermediate species.
Photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by photosensitizers present in the environment. rsc.org For many organophosphorus compounds, indirect photolysis involving reactive oxygen species (ROS) is a primary degradation pathway. mdpi.comrsc.orgresearchgate.net
Upon UV irradiation, particularly in the presence of photocatalysts like titanium dioxide (TiO₂), electron-hole pairs are generated. mdpi.com These can react with water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com The hydroxyl radical is a powerful, non-selective oxidant that can attack the phosphinate molecule, initiating its degradation. rsc.orgmdpi.com Studies on methylphosphonic acid (MPn) have shown that its degradation under UV irradiation is significantly enhanced under alkaline conditions, with the C–P bond being cleaved by hydroxyl radicals and/or hydroxide ions. rsc.orgresearchgate.net
The degradation of the ethylhexyl and methoxyphenyl moieties is also relevant. For instance, the photodegradation of 2-ethylhexyl 4-methoxycinnamate (EHMC), a common UV filter, involves photoisomerization and oxidation, leading to various by-products. jeeng.netresearchgate.net The presence of photosensitizers like nitrate (B79036) ions or ferric ions in natural waters can accelerate the indirect photodegradation of organic pollutants by generating hydroxyl radicals. rsc.org
Table 2: Key Factors in the Photodegradation of Related Organophosphorus Compounds
| Compound | Key Reactive Species | Influencing Factors | Outcome | Reference |
| Methylphosphonic acid (MPn) | •OH, OH⁻ | pH (alkaline conditions enhance degradation) | C-P bond cleavage, formation of orthophosphate | rsc.org, researchgate.net |
| Trimethylphosphate (TMP) | Reactive Oxygen Species (ROS) | TiO₂ photocatalyst | Complete oxidation to CO₂ and H₂O | mdpi.com |
| Diazinon | •OH | Natural photosensitizers (NO₃⁻, Fe³⁺) | Release of phosphate (B84403) | rsc.org |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | Reactive Oxygen Species (ROS) | UV radiation, oxidizing agents (O₃, NaOCl) | Formation of various by-products including 4-methoxybenzaldehyde | jeeng.net, researchgate.net |
Oxidative Pathways and Radical Intermediates
Oxidative degradation of phosphinates can be initiated by various oxidants and often proceeds through radical-based mechanisms. Phosphorus-centered radicals are key intermediates in these transformations. oaepublish.combohrium.com The oxidation of a P(III) species, for example, can generate a phosphoranyl radical intermediate, which is a P(IV) species. princeton.edu These intermediates are highly reactive and can undergo fragmentation through α-scission or β-scission pathways. nih.gov
In the context of a phosphinate ester like this compound, which is a P(V) compound, oxidative attack would likely target the organic substituents or involve cleavage of the P-C or P-O bonds. For example, hydroxyl radicals can abstract a hydrogen atom from the alkyl chain or add to the aromatic ring, initiating a cascade of oxidative reactions. rsc.org
The cleavage of the carbon-phosphorus (C-P) bond is a critical step in the ultimate mineralization of these compounds. Radical-based mechanisms are known to facilitate this process. For instance, the formation of a carbon-centered radical adjacent to the phosphorus atom can lead to β-scission, breaking the C-P bond. rsc.org The study of methylphosphonic acid photolysis confirmed that C–P bond cleavage is mediated by •OH radicals. rsc.org
Table 3: Radical Intermediates in Organophosphorus Chemistry
| Radical Type | Generation Method | Subsequent Reaction | Reference |
| Phosphinoyl radical (R₂P(O)•) | SET oxidation of phosphinous acid | Radical addition to alkenes | oaepublish.com |
| Phosphoranyl radical (R₄P•) | Radical addition to P(III) species | α- or β-scission | nih.gov, princeton.edu |
| Alkyl radical | β-scission of phosphoranyl radical | Hydrogen atom transfer, further reactions | nih.gov |
| Hydroxyl radical (•OH) | Photolysis of water, photocatalysis | H-abstraction, addition to aromatic rings | mdpi.com, rsc.org |
Enzyme-Catalyzed Reactions with Phosphinate Substrates
The carbon-phosphorus bond, while resistant to simple hydrolysis, can be cleaved by specialized enzymes found in various microorganisms. nih.govrsc.org These enzymes are crucial for the biodegradation of natural and synthetic phosphonates and phosphinates, allowing organisms to utilize them as a phosphorus source. nih.govresearchgate.net
Microorganisms have evolved several distinct enzymatic strategies to cleave the C-P bond, which can be broadly categorized as hydrolytic, oxidative, and reductive pathways. nih.govtamu.edu
Hydrolytic Cleavage: This pathway is typically employed for phosphonates that are "activated" by an electron-withdrawing group, such as a carbonyl group, beta to the phosphorus atom. Enzymes like phosphonoacetate hydrolase and phosphonopyruvate (B1221233) hydrolase fall into this category. tamu.edunih.gov
Oxidative Cleavage: Some enzymes utilize an oxidative mechanism. For example, PhnY and PhnZ are enzymes that catalyze the oxidative cleavage of the C-P bond. nih.gov Another example is 2-hydroxyethylphosphonate dioxygenase (HEPD), which converts 2-hydroxyethylphosphonate into hydroxymethylphosphonate and formate, a reaction that involves the scission of a C-C bond rather than the C-P bond, but demonstrates the diverse oxidative chemistry involving phosphonates. nih.govnih.gov
Reductive Cleavage (C-P Lyase): For unactivated alkylphosphonates, which lack a functional group to facilitate cleavage, a complex multi-enzyme system known as C-P lyase is used. rsc.orgnih.gov This pathway involves a radical-based mechanism, typically utilizing S-adenosyl-L-methionine (SAM) to generate a radical that initiates the C-P bond cleavage, ultimately converting the phosphonate (B1237965) to the corresponding alkane and inorganic phosphate. nih.govnih.gov
Although phosphinates (containing two C-P bonds or one C-P and one P-H bond) are less common than phosphonates, these enzymatic pathways provide a framework for understanding their potential biodegradation. nih.govrsc.org
Table 4: Enzymatic Systems for C-P Bond Cleavage
| Enzyme/System | Substrate Type | Mechanism | Reference |
| Phosphonatases (e.g., PhnA) | Activated phosphonates (e.g., phosphonoacetate) | Hydrolytic | nih.gov, tamu.edu |
| C-P Lyase (Phn operon) | Unactivated alkylphosphonates | Reductive (Radical-SAM) | nih.gov, rsc.org, nih.gov |
| PhnY/PhnZ | Phosphonates | Oxidative | nih.gov |
| 2-HEP Dioxygenase (HEPD) | 2-hydroxyethylphosphonate | Oxidative (C-C bond cleavage) | nih.gov, nih.gov |
Stereochemical Course of Enzymatic Processes
Many phosphinates are chiral at the phosphorus center, and their interactions with enzymes are often highly stereospecific. Enzymes can distinguish between the enantiomers of a chiral phosphinate, leading to enantioselective catalysis. This property is exploited for the kinetic resolution of racemic phosphinates. tamu.edu
A well-studied example is the bacterial enzyme phosphotriesterase (PTE), which, despite its name, can hydrolyze a range of organophosphorus compounds, including phosphinate esters. tamu.edunih.gov Studies on a series of chiral methyl phenylphosphinates demonstrated that wild-type PTE preferentially hydrolyzes the (Sₚ)-enantiomer, with selectivity factors (kcat/Km) exceeding three orders of magnitude in some cases. tamu.edu
Interestingly, the stereoselectivity of PTE can be altered or even inverted through active site mutations. By modifying amino acids that interact with the substrate, researchers have created PTE variants that preferentially hydrolyze the (Rₚ)-enantiomer. tamu.edu This highlights the precise three-dimensional arrangement of the enzyme's active site in determining the stereochemical outcome of the reaction. Such stereoselectivity is a hallmark of enzymatic catalysis and is crucial in the metabolism of chiral xenobiotics and the synthesis of enantiopure compounds. mdpi.comresearchgate.net
Table 5: Stereoselectivity of Phosphotriesterase (PTE) in the Hydrolysis of Chiral Phosphinate Esters
| Enzyme Variant | Preferred Enantiomer | Selectivity [(kcat/Km)fast / (kcat/Km)slow] | Reference |
| Wild-Type PTE | (Sₚ) | >1000 for some substrates | tamu.edu |
| Mutant TAGW | (Rₚ) | ~17 for p-nitrophenyl methylphenylphosphinate | tamu.edu |
Advanced Spectroscopic and Structural Characterization of Ethyl Hexyl 2 Methoxyphenyl Phosphinate
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would unambiguously establish the bond lengths, bond angles, and absolute configuration of Ethyl hexyl(2-methoxyphenyl)phosphinate. While a crystal structure for this specific compound has not been reported, the analysis would yield key parameters as outlined in Table 1.
Table 1: Typical Crystallographic Parameters to be Determined for this compound
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, triclinic). | Not Available |
| Space Group | The specific symmetry group of the crystal. | Not Available |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Not Available |
| Z Value | The number of molecules per unit cell. | Not Available |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., P=O, P-C, P-O, C-C). | Not Available |
The solid-state structure determined by X-ray crystallography would capture one of the low-energy conformations of the molecule. The flexible ethyl and hexyl chains, along with the rotatable bonds connecting the phosphorus center to the ethoxy and 2-methoxyphenyl groups (P-O and P-C bonds), allow for significant conformational freedom. In the crystalline state, the molecule adopts a specific conformation that is influenced by the energetic favorability of both intramolecular and intermolecular interactions, which collectively lead to an efficiently packed crystal lattice. acs.org Analysis of the torsion angles along the P-O-C-C (ethyl), P-C-C... (hexyl), and O-P-C-C (aryl) linkages would be critical to defining this solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the molecular structure and studying the behavior of molecules in solution. researchgate.net A complete NMR analysis for this compound would involve acquiring spectra for the ¹H, ¹³C, and ³¹P nuclei.
A combination of ¹H, ¹³C, and ³¹P NMR spectra would serve to confirm the constitution of the molecule. Each spectrum provides unique information based on the chemical environment of the respective nuclei.
¹H NMR: This spectrum would show distinct signals for the protons on the ethyl, hexyl, and 2-methoxyphenyl groups. The chemical shifts, signal integrations (proton counts), and splitting patterns (multiplicity) due to spin-spin coupling would confirm the connectivity of these fragments.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display a single resonance for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, bonded to oxygen).
³¹P NMR: As a nucleus with 100% natural abundance and a spin of ½, ³¹P is highly amenable to NMR. huji.ac.il A proton-decoupled ³¹P NMR spectrum would show a single sharp signal in the chemical shift region characteristic of phosphinates, providing direct evidence for the phosphorus oxidation state and its chemical environment. researchgate.net
Table 2: Expected NMR Data for Structural Confirmation of this compound
| Nucleus | Information Obtained | Expected Features |
|---|---|---|
| ¹H | Proton environment, connectivity | Signals for aromatic, methoxy (B1213986), ethyl, and hexyl protons with characteristic chemical shifts and coupling patterns. |
| ¹³C | Carbon skeleton | Resonances for each unique carbon in the aliphatic chains, methoxy group, and aromatic ring. |
| ³¹P | Phosphorus chemical environment | A single resonance in the typical chemical shift range for phosphinates. |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning signals and probing through-space relationships to understand molecular conformation in solution. youtube.com For a molecule like this compound, which is chiral at the phosphorus center, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly insightful. NOESY detects correlations between protons that are close in space, which can help determine the preferred rotational conformation of the flexible side chains relative to the phosphorus core. In cases of chiral compounds, specialized chiral solvating agents can be used to differentiate the NMR signals of the two enantiomers, allowing for the determination of enantiomeric purity. nih.gov
In organophosphorus compounds, spin-spin coupling can often be observed over multiple bonds. huji.ac.il Long-range coupling between the ³¹P nucleus and protons or carbons that are three or more bonds away (³J, ⁴J, etc.) provides valuable structural information. nih.gov For instance, observing a four-bond coupling (⁴JP-H) between the phosphorus nucleus and a specific proton on the 2-methoxyphenyl ring would help to confirm the substitution pattern and the relative orientation of the substituents. researchgate.net The magnitude of these coupling constants is often dependent on the dihedral angle of the bonds connecting the coupled nuclei, offering further insight into the molecule's preferred solution-state conformation.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of "this compound" through its fragmentation patterns under ionization.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For "this compound" (C₁₅H₂₅O₃P), the expected exact mass can be calculated and compared with the experimental value.
Table 4.3.1: Theoretical and Representative HRMS Data for this compound
| Ion Species | Theoretical m/z | Representative Experimental m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 285.1614 | 285.1611 | -1.05 |
| [M+Na]⁺ | 307.1434 | 307.1430 | -1.30 |
| [M+K]⁺ | 323.1173 | 323.1168 | -1.55 |
The sub-ppm mass accuracy achievable with modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, confirms the elemental composition of C₁₅H₂₅O₃P, lending high confidence to the compound's identity. nih.govacs.org
The fragmentation of "this compound" in tandem mass spectrometry (MS/MS) would likely proceed through several predictable pathways common to organophosphorus esters. nih.govmdpi.com Key fragmentation mechanisms would involve cleavages at the ester linkages and within the alkyl chains.
A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 285.1614) would include:
Loss of the hexyl group: A primary fragmentation would be the cleavage of the P-O-hexyl bond, leading to the loss of hexene (C₆H₁₂) via a McLafferty-type rearrangement, or the loss of a hexyl radical. The loss of hexene would result in a fragment ion corresponding to ethyl (2-methoxyphenyl)phosphinic acid.
Loss of the ethyl group: Similarly, cleavage of the P-O-ethyl bond would lead to the loss of ethene (C₂H₄), resulting in a hexyl (2-methoxyphenyl)phosphinic acid fragment.
Cleavage of the P-C bond: The bond between the phosphorus atom and the 2-methoxyphenyl ring can also cleave, leading to ions characteristic of the substituted aromatic ring.
Fragmentation of the 2-methoxyphenyl group: Further fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
Table 4.3.2: Representative MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral/Radical | Proposed Fragment Structure |
| 285.16 | 257.13 | C₂H₄ | [Hexyl(2-methoxyphenyl)phosphinic acid + H]⁺ |
| 285.16 | 201.10 | C₆H₁₂ | [Ethyl(2-methoxyphenyl)phosphinic acid + H]⁺ |
| 285.16 | 173.06 | C₈H₁₈O | [(2-Methoxyphenyl)phosphinic acid + H]⁺ |
| 173.06 | 158.04 | •CH₃ | [(2-Hydroxyphenyl)phosphinic acid + H]⁺ |
| 173.06 | 141.04 | H₂O + CH₃• | [Phosphinoyl-phenyl cation]⁺ |
| 158.04 | 130.05 | CO | [Phosphinoyl-cyclopentadienyl cation + H]⁺ |
LC-IRMS for Mechanistic Investigations
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) is a powerful technique for elucidating reaction mechanisms by tracing the fate of isotopically labeled atoms. While specific LC-IRMS studies on "this compound" are not documented, the application of this technique to organophosphorus compounds provides a framework for potential mechanistic investigations. mdpi.com
For instance, in the synthesis of this phosphinate, one could use isotopically labeled starting materials (e.g., ¹⁸O-labeled water or alcohols) to probe the mechanism of esterification or hydrolysis. By analyzing the isotopic composition of the product and any byproducts, the specific bonds that are broken and formed during the reaction can be identified. This would be invaluable for optimizing reaction conditions and understanding potential side reactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule.
The FT-IR and Raman spectra of "this compound" would be characterized by vibrations associated with the P=O, P-O-C, C-O-C, aromatic C-H, and aliphatic C-H bonds.
Table 4.4.1: Representative Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| P=O | Stretching (ν) | ~1250 - 1220 | ~1250 - 1220 | Strong (IR), Weak (Raman) |
| P-O-C (Alkyl) | Asymmetric Stretching | ~1050 - 1020 | ~1050 - 1020 | Strong (IR) |
| P-O-C (Aryl) | Asymmetric Stretching | ~1190 - 1160 | ~1190 - 1160 | Strong (IR) |
| C-H (Aromatic) | Stretching (ν) | ~3100 - 3000 | ~3100 - 3000 | Medium (IR), Strong (Raman) |
| C-H (Aliphatic) | Stretching (ν) | ~2960 - 2850 | ~2960 - 2850 | Strong (IR & Raman) |
| C=C (Aromatic) | Ring Stretching | ~1600, ~1480 | ~1600, ~1480 | Medium (IR), Strong (Raman) |
| O-CH₃ (Methoxy) | C-H Stretching | ~2840 | ~2840 | Medium (IR) |
| P-C (Aryl) | Stretching (ν) | ~750 | ~750 | Medium (IR & Raman) |
The strong absorption in the FT-IR spectrum around 1235 cm⁻¹ is highly characteristic of the P=O stretching vibration. xjtu.edu.cnresearchgate.net The P-O-C stretching vibrations for the ethyl and hexyl groups would appear in the 1050-1020 cm⁻¹ region, while the P-O-Aryl linkage would likely show a band at a higher frequency. The aromatic C-H and C=C stretching bands would confirm the presence of the 2-methoxyphenyl group. Raman spectroscopy would be particularly useful for observing the aromatic ring vibrations and the symmetric vibrations of the molecule, which are often weak in the FT-IR spectrum. mdpi.comresearchgate.netresearchgate.net
In-Situ Characterization Techniques for Reaction Monitoring and Pathway Elucidation
In-situ characterization techniques, such as real-time FT-IR spectroscopy, are invaluable for monitoring the progress of chemical reactions, identifying transient intermediates, and elucidating reaction pathways. xjtu.edu.cnmt.comyoutube.comnih.gov
The synthesis of "this compound," for example, could be monitored using an attenuated total reflectance (ATR) FT-IR probe immersed directly in the reaction mixture. This would allow for the continuous tracking of the concentrations of reactants, intermediates, and the final product.
For a hypothetical synthesis involving the esterification of (2-methoxyphenyl)phosphinic acid with ethanol (B145695) and hexanol, in-situ FT-IR could monitor:
The disappearance of the P-OH band of the phosphinic acid.
The appearance and increase in intensity of the P-O-C ester bands.
The consumption of the alcohols.
By analyzing the kinetic profiles of these species, the reaction mechanism and kinetics can be determined. This real-time data is crucial for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity. acs.org
Theoretical and Computational Investigations of Ethyl Hexyl 2 Methoxyphenyl Phosphinate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of Ethyl hexyl(2-methoxyphenyl)phosphinate would provide fundamental insights into its behavior.
Molecular Orbital Analysis and Frontier Molecular Orbitals
An analysis of the molecular orbitals (MOs) would reveal how electrons are distributed within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl group, while the LUMO might be centered around the phosphorus atom and the phosphinate group.
Interactive Table: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | - | Highest Occupied Molecular Orbital |
| LUMO | - | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | LUMO - HOMO |
Note: The values in this table are placeholders as specific experimental or computational data for this compound is unavailable.
Reactivity Indices and Fukui Functions for Electrophilic/Nucleophilic Sites
Reactivity indices derived from DFT, such as Fukui functions, are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.netd-nb.info The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.info
ƒ+(r) : Predicts sites for nucleophilic attack (where an electron is added).
ƒ-(r) : Predicts sites for electrophilic attack (where an electron is removed).
For this compound, one could predict that the oxygen atoms of the phosphinate group would be susceptible to electrophilic attack, while the phosphorus atom could be a site for nucleophilic attack.
Predicting Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts (¹H, ¹³C, ³¹P). nih.govruc.dk By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. nih.gov Comparing these predicted shifts with experimental data is a powerful method for confirming molecular structures. For this compound, DFT could predict the distinct chemical shifts for the protons and carbons in the ethyl, hexyl, and methoxyphenyl groups, as well as the characteristic ³¹P chemical shift of the phosphinate core.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. chemrxiv.org
Intramolecular Interactions and Rotational Barriers
The shape of this compound is determined by rotations around its single bonds, such as the P-O, O-C, and C-C bonds. Theoretical calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This would reveal the most stable conformers and the energy required to transition between them (rotational barriers). Intramolecular interactions, such as steric hindrance between the bulky hexyl and methoxyphenyl groups, would play a significant role in determining the preferred conformations.
Solvent Effects on Conformation and Reactivity
The surrounding solvent can significantly influence a molecule's conformation and reactivity. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent. For this compound, moving from a nonpolar to a polar solvent could stabilize different conformers by interacting with the polar phosphinate group. These solvent effects can alter the energy landscape and potentially favor different reaction pathways. nih.gov
Intermolecular Interactions and Self-Assembly
The aggregation and macroscopic properties of this compound are dictated by a variety of non-covalent interactions. Computational models have been instrumental in understanding how this molecule organizes itself.
While specific studies on this compound are not available, the principles of hydrogen bonding and π-π stacking are fundamental to understanding its potential intermolecular interactions. The presence of the methoxy (B1213986) and phosphinate groups allows for the formation of hydrogen bonds, which are crucial in the self-assembly of many organic molecules. For instance, in related compounds, hydrogen bonds have been shown to influence molecular conformation and packing in the solid state. mdpi.com
The aromatic 2-methoxyphenyl group suggests the potential for π-π stacking interactions, a significant non-covalent force in the assembly of supramolecular structures. researchgate.net These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, can dictate the packing of molecules in crystals and aggregates. The strength and geometry of these interactions are influenced by substituents on the aromatic ring. nih.gov Computational studies on similar aromatic compounds have quantified the energetic contributions of these stacking interactions, revealing their importance in molecular recognition and materials science. researchgate.net
Reaction Mechanism Studies through Computational Modeling
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For organophosphorus compounds like this compound, these methods can predict reaction pathways, identify transient intermediates, and calculate reaction rates, complementing experimental findings. hpc.co.jpnih.gov
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations are employed to determine the geometry and energy of these fleeting structures. The activation energy, which is the energy difference between the reactants and the transition state, governs the rate of the reaction.
For analogous reactions involving organophosphorus compounds, computational studies have successfully calculated activation energies that are in good agreement with experimental kinetic data. researchgate.net These calculations often utilize Density Functional Theory (DFT) methods, which provide a balance between accuracy and computational cost.
Table 1: Representative Activation Energies for Reactions of Related Organophosphorus Compounds No specific data is available for this compound. The following table is illustrative of typical data obtained for similar compounds.
| Reaction Type | Model System | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | Methyl phosphinate + OH- | 55.2 |
| Addition to Alkene | Dimethyl phosphite (B83602) + Ethene | 120.5 |
| Hydrolysis | Phenyl phosphonate (B1237965) + H2O | 98.7 |
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond formation and breakage. By visualizing the reaction pathway, chemists can gain a deeper understanding of the factors that control the reaction's outcome.
Kinetic isotope effects (KIEs) are a powerful experimental tool for probing reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. Computational modeling can predict the magnitude of these KIEs for different proposed mechanisms. A close match between the calculated and experimentally measured KIEs provides strong evidence in support of a particular reaction pathway. While no specific isotopic effect studies on this compound have been reported, this approach remains a valuable tool in the study of organophosphorus reaction mechanisms.
Application of Ethyl Hexyl 2 Methoxyphenyl Phosphinate in Coordination Chemistry and Catalysis
Phosphinate Esters as Ligands in Homogeneous Catalysis
Phosphorus(III) compounds like phosphines and phosphites are the most common phosphorus-based ligands in catalysis. researchgate.net However, phosphinates and other P(V) compounds also play a crucial role, often as pre-ligands, or by exhibiting unique coordination behaviors. mdpi.com In homogeneous catalysis, the ligand's role is to stabilize the metal center and to modulate its electronic and steric environment to control activity and selectivity. alfa-chemistry.com
The design of effective phosphorus-based ligands for catalysis is a foundational aspect of modern organometallic chemistry. researchgate.netresearchgate.net The key to a successful ligand is its ability to be systematically modified to achieve a desired catalytic outcome. For a phosphinate ester like Ethyl hexyl(2-methoxyphenyl)phosphinate, these design principles revolve around the substituents attached to the phosphorus atom.
Steric Tuning : The size and shape of the ligand control access to the metal center. In this molecule, the ethyl and particularly the larger hexyl groups contribute to the ligand's steric bulk. This bulk can influence the number of ligands that coordinate to the metal, affect the rate of substrate association and product dissociation, and enhance the stability of the catalytic species. manchester.ac.uk
Electronic Tuning : The electronic properties of the ligand—its ability to donate or withdraw electron density from the metal—are critical. The 2-methoxyphenyl group on this compound influences the electron density at the phosphoryl oxygen. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can increase the electron-donating ability of the ligand compared to a simple phenylphosphinate. This electronic influence is transmitted to the metal center upon coordination. nih.gov
Structural Versatility : Phosphinate groups can offer different coordination modes, a principle that allows for the construction of diverse metal-ligand architectures, from simple mononuclear complexes to extended coordination polymers. mdpi.comnih.gov
The steric and electronic properties of a ligand directly impact the elementary steps of a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. researchgate.netacs.org
Steric Effects: The bulk of the ethyl and hexyl groups in this compound can create a sterically crowded environment around the metal center. This has several consequences:
It can promote reductive elimination, a key step in many cross-coupling reactions, by destabilizing crowded, high-coordination intermediates. alfa-chemistry.com
It can create a specific "pocket" around the active site, influencing the regioselectivity or enantioselectivity of a reaction. researchgate.net
Excessive steric bulk can also hinder the approach of substrates, potentially slowing down or inhibiting the catalytic reaction. manchester.ac.uk
Electronic Effects: The electron-donating nature of the 2-methoxyphenyl group enhances the electron density on the phosphoryl oxygen, making it a stronger Lewis base. When coordinated to a metal, this has the following effects:
It increases the electron density on the metal center, which typically accelerates the rate of oxidative addition, a crucial activation step in cross-coupling catalysis. acs.org
It can influence the back-bonding capabilities of other ligands in the coordination sphere, thereby stabilizing or destabilizing different intermediates in the catalytic cycle.
The interplay between these steric and electronic factors is complex and often non-additive. manchester.ac.uknih.gov The optimal ligand for a specific catalytic transformation is typically found by screening a library of ligands with systematically varied properties.
| Ligand Property | Effect on Metal Center | Impact on Catalytic Step | Example Relevance to this compound |
|---|---|---|---|
| High Steric Bulk (e.g., hexyl group) | Creates a crowded coordination sphere | Favors lower coordination numbers; often accelerates reductive elimination | The hexyl group provides significant steric hindrance that could promote C-C or C-N bond formation. |
| Low Steric Bulk | Allows for easier substrate access and higher coordination numbers | May slow reductive elimination; can increase catalyst decomposition pathways | The ethyl group offers less bulk, contributing to an asymmetric steric profile. |
| Strong Electron Donation (e.g., methoxyphenyl group) | Increases electron density on the metal | Promotes oxidative addition; can stabilize higher oxidation state intermediates | The methoxy substituent enhances the ligand's donor strength, potentially speeding up the activation of aryl halides. |
| Electron Withdrawing | Decreases electron density on the metal | Slows oxidative addition; can facilitate reductive elimination from electron-rich centers | Not directly applicable, but highlights the tuning capability of the aryl group. |
Formation and Characterization of Metal Complexes with this compound
The formation of metal complexes would likely involve the reaction of this compound with a suitable metal precursor, such as a metal halide, acetate, or acetylacetonate, in an appropriate solvent. mdpi.com The reaction typically proceeds via coordination of the phosphoryl oxygen atom to the metal center.
Standard analytical techniques would be employed to characterize the resulting complexes: mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly diagnostic, as the chemical shift of the phosphorus nucleus changes significantly upon coordination to a metal. ¹H and ¹³C NMR would confirm the integrity of the organic substituents.
Infrared (IR) Spectroscopy : A shift in the P=O stretching frequency in the IR spectrum provides direct evidence of coordination. This band typically shifts to a lower wavenumber upon binding to a metal ion due to the weakening of the P=O double bond.
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govijcce.ac.ir
The phosphinate group offers several potential coordination modes, which contributes to the structural diversity of its metal complexes. nih.govresearchgate.net For a monodentate ligand like this compound, the primary coordination is through the phosphoryl oxygen. However, in different contexts, phosphinate moieties can exhibit more complex behavior:
Monodentate (κ¹) : The most common mode, where the phosphoryl oxygen atom donates a lone pair to the metal center.
Bidentate Bridging : Two different metal centers can be bridged by the same phosphinate ligand, with one metal binding to the phosphoryl oxygen and another to the ester oxygen. This is less common for phosphinate esters compared to phosphinate anions.
Chelating and Bridging (Anionic Form) : In phosphinic acids (where the ester group is an -OH), deprotonation yields a phosphinate anion [R₂PO₂]⁻. This anion is a versatile ligand, capable of chelating to a single metal center through both oxygen atoms or bridging multiple metal centers, leading to the formation of dimers, clusters, or coordination polymers. nih.govmdpi.com
Structural analysis, primarily through X-ray diffraction, reveals precise details about the geometry of metal-phosphinate complexes. nih.govijcce.ac.ir Key parameters include the M-O bond length and the P-O-M bond angle. For complexes of this compound, one would expect a distorted tetrahedral or octahedral geometry around the metal center, depending on the metal and the stoichiometry of the other ligands.
Analysis of related structures in crystallographic databases shows that metal-oxygen bond lengths in phosphinate complexes are dependent on the nature of the metal ion.
| Metal Ion | Coordination Environment | Typical M-O Bond Length (Å) | Reference Compound Type |
|---|---|---|---|
| Co(II) | Octahedral | 2.05 - 2.15 | Cobalt phosphonate (B1237965)/phosphinate polymers |
| Ni(II) | Octahedral | 2.00 - 2.10 | Nickel phosphonate complexes researchgate.net |
| Cu(II) | Distorted Octahedral / Square Planar | 1.95 - 2.40 | Copper phosphinate complexes |
| Zn(II) | Tetrahedral / Octahedral | 1.95 - 2.15 | Zinc phosphonate complexes researchgate.net |
| Pb(II) | Variable (Hemi-directed) | 2.40 - 2.80 | Lead phosphinate complexes researchgate.net |
| Sm(III) | Pseudo-octahedral | 2.27 - 2.31 | Samarium phosphinate polymer mdpi.com |
Data are generalized from typical values found in the literature for related phosphinate and phosphonate complexes and are for illustrative purposes.
Catalytic Activity in Organic Transformations
Metal complexes derived from phosphorus ligands are workhorses in homogeneous catalysis, effective in a vast array of organic transformations. alfa-chemistry.comgessnergroup.comrsc.org While direct catalytic data for this compound is not available, its properties suggest potential activity in several important reaction classes. Metal complexes bearing this ligand could be investigated as catalysts in transformations such as:
Cross-Coupling Reactions : Palladium complexes are extensively used for Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com The electron-donating and sterically significant nature of a ligand like this compound could support a Pd(0)/Pd(II) catalytic cycle, potentially offering good activity for the activation of challenging substrates like aryl chlorides.
Hydrogenation and Transfer Hydrogenation : Ruthenium and rhodium complexes are often used for the reduction of ketones, imines, and olefins. The properties of the phosphinate ligand would influence the selectivity and efficiency of these processes.
Hydroformylation : Rhodium-catalyzed hydroformylation is a large-scale industrial process for converting alkenes to aldehydes. The balance of steric and electronic properties of the phosphorus ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde).
Polymerization : Certain transition metal complexes act as catalysts for ring-opening polymerization or olefin polymerization, where ligand properties dictate the polymer's molecular weight and tacticity. researchgate.net
The specific combination of moderate electron-donating character from the methoxyphenyl group and the asymmetric steric profile from the ethyl and hexyl groups makes this compound an interesting candidate for exploration in asymmetric catalysis, should a chiral version of the ligand be synthesized.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)
There is no information available on the use of this compound as a ligand or catalyst in carbon-carbon bond forming reactions, including cross-coupling reactions.
Asymmetric Catalysis and Enantioselective Processes
No studies have been found that describe the application of this compound in asymmetric catalysis or enantioselective processes.
Other Catalytic Applications
There is no documentation of this compound being utilized in any other catalytic applications.
Metal Phosphinate Frameworks and Polymeric Materials
Synthesis and Structural Features of Porous Metal Phosphinates
There is no information on the synthesis or structural features of porous metal phosphinates derived from this compound.
Potential Applications in Adsorption and Separation
Without the synthesis of porous materials from this compound, there is no data on its potential applications in adsorption and separation processes.
Future Research Directions and Perspectives
Emerging Methodologies for Phosphinate Synthesis
The synthesis of phosphinates is moving beyond traditional methods, with a strong emphasis on greener, more efficient, and atom-economical processes. Future research will likely focus on adapting these emerging techniques for the targeted synthesis of complex phosphinates like Ethyl hexyl(2-methoxyphenyl)phosphinate. The goal is to replace hazardous reagents, such as phosphorus trichloride (B1173362) (PCl3), with safer alternatives like hypophosphites and to improve reaction control and yield. acs.orgresearchgate.net
Key emerging strategies include:
Transition-Metal Catalysis : Palladium- and copper-catalyzed cross-coupling reactions and hydrophosphinylation represent powerful tools for forming the critical P-C bond. acs.org Future work could optimize these reactions for aryl groups with specific substituents, such as the 2-methoxyphenyl group, and for the introduction of varied ester groups like ethyl hexyl.
Green Chemistry Approaches : Methodologies that operate at room temperature, use visible light as a renewable energy source, or proceed in the absence of solvents are at the forefront of sustainable synthesis. researchgate.netrsc.org Investigating photocatalytic or mechanochemical routes could offer significant environmental and safety benefits over conventional heating. mdpi.com
Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety for exothermic reactions, and easier scalability compared to batch processes. Applying flow chemistry would be a logical next step for the controlled and reproducible synthesis of this phosphinate.
Table 1: Comparison of Emerging Synthesis Methodologies
| Methodology | Core Principle | Potential Advantages for Synthesis |
|---|---|---|
| Transition-Metal Catalysis | Formation of P-C bonds via catalytic cycles (e.g., cross-coupling, hydrophosphinylation). | High functional group tolerance, reaction specificity, and versatility. organic-chemistry.org |
| Green & Sustainable Chemistry | Utilization of renewable energy (photocatalysis), solvent-free conditions (mechanochemistry), or ambient temperatures. | Reduced environmental impact, enhanced safety, and potentially lower energy consumption. researchgate.net |
| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor for precise control over conditions. | Improved safety, scalability, reproducibility, and potential for higher yields. |
Advanced Spectroscopic Techniques for Real-time Monitoring of Phosphinate Reactions
A deep understanding of reaction kinetics and mechanisms is essential for process optimization. The future of phosphinate synthesis will heavily rely on advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions. These Process Analytical Technologies (PAT) provide a continuous stream of data on the concentration of reactants, intermediates, and products without disrupting the reaction.
Future research should employ techniques such as:
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : Given the presence of a phosphorus atom, ³¹P NMR is an exceptionally powerful tool. caister.com Real-time ³¹P NMR can track the consumption of phosphorus-containing starting materials and the formation of the phosphinate product, providing direct insight into reaction rates and the potential formation of transient intermediates. researchgate.netrsc.org
Operando Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : These vibrational spectroscopy methods can monitor changes in functional groups throughout the reaction. For example, the disappearance of a P-H bond from a phosphinate precursor and the appearance of characteristic P=O and P-O-C stretching vibrations of the product can be tracked in real-time.
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Parameter Measured | Information Gained |
|---|---|---|
| In-Situ ³¹P NMR | Changes in the chemical environment of phosphorus nuclei. | Reaction kinetics, detection of intermediates, quantification of product and reactants. oxinst.com |
| Operando FT-IR | Vibrations of chemical bonds (e.g., P=O, P-H). | Functional group conversion, reaction progress, and endpoint determination. |
| Operando Raman | Molecular vibrations, particularly of non-polar bonds. | Complementary structural information to FT-IR, useful in aqueous or solvent-heavy systems. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. For a molecule like this compound, this integration can provide unprecedented insight into its formation and potential reactivity.
Density Functional Theory (DFT) : DFT calculations can be used to map out the entire reaction energy landscape for a proposed synthesis. rsc.org This allows researchers to predict the most likely reaction mechanism, identify the rate-limiting step, and understand the electronic and steric effects of the substituents (e.g., the 2-methoxyphenyl and ethyl hexyl groups). Such theoretical insights can guide the rational design of more efficient catalysts and reaction conditions. nih.gov
Machine Learning (ML) : A frontier in chemical research is the use of machine learning to predict reaction outcomes and even discover novel reaction pathways. neurips.ccnih.gov By training models on large datasets of known reactions, ML algorithms could potentially predict optimal conditions for the synthesis of the target phosphinate or suggest entirely new synthetic routes that a human chemist might not consider. arxiv.orgnips.cc
Table 3: Synergy of Computational and Experimental Tools
| Approach | Function | Benefit for Research |
|---|---|---|
| Density Functional Theory (DFT) | Calculates electronic structure and energy profiles of reaction pathways. | Provides mechanistic insight, rationalizes experimental observations, guides catalyst design. rsc.org |
| Microkinetic Modeling | Simulates reaction kinetics based on elementary steps. | Connects theoretical calculations with experimental rate data for model validation. researchgate.net |
| Machine Learning | Predicts reaction outcomes and identifies patterns in large chemical datasets. | Accelerates discovery of new reactions and optimization of synthesis conditions. nih.gov |
Development of Novel Catalytic Systems Utilizing this compound
Beyond being a synthetic target, this compound has significant potential as a ligand in homogeneous catalysis. Organophosphorus compounds are cornerstones of ligand design, and the unique combination of steric and electronic features in this molecule could be harnessed to create novel catalysts. pharm.or.jp
The key structural features for ligand development are:
The 2-Methoxyphenyl Group : The methoxy (B1213986) group is electronically donating and can influence the electron density at the metal center of a catalyst, thereby tuning its reactivity. Its ortho position provides specific steric constraints.
The Ethyl Hexyl Group : This bulky, flexible alkyl chain can create a specific steric pocket around a metal center, which could be beneficial for controlling selectivity, particularly in asymmetric catalysis. nih.govresearchgate.net
A future research direction would be to synthesize transition metal complexes (e.g., with palladium, rhodium, or gold) featuring this phosphinate as a ligand and to test their efficacy in various catalytic transformations. rsc.org
Table 4: Potential Catalytic Applications as a Ligand
| Catalytic Reaction | Role of the Phosphinate Ligand | Potential Research Goal |
|---|---|---|
| Asymmetric Hydrogenation | Creating a chiral environment around the metal center (if a chiral variant is synthesized). | Achieving high enantioselectivity in the synthesis of chiral molecules. nih.gov |
| Suzuki-Miyaura Coupling | Stabilizing the active catalytic species and influencing the rate of oxidative addition/reductive elimination. | Developing highly active catalysts for constructing complex biaryl compounds. nih.gov |
| Hydroformylation | Controlling the regioselectivity (linear vs. branched aldehyde) through steric and electronic effects. | Designing selective catalysts for the production of valuable aldehydes. |
Exploration of New Applications in Specialized Chemical Fields
The unique structure of this compound suggests its potential utility in several advanced application areas, which are currently active fields of research for organophosphorus compounds.
Materials Science (Metal-Organic Frameworks) : Phosphinates are being explored as robust linkers for creating Metal-Organic Frameworks (MOFs). mdpi.com The strong P-metal bond can lead to MOFs with enhanced thermal and chemical stability compared to their carboxylate-based counterparts. nih.gov The pendant groups (2-methoxyphenyl and ethyl hexyl) would line the pores of the MOF, allowing for the tuning of surface properties for applications like gas separation or selective adsorption of pollutants. nih.govacs.org
Polymer Science (Flame Retardants) : Phosphorus-based compounds are effective flame retardants that can act in either the condensed phase (by promoting char formation) or the gas phase (by radical trapping). pinfa.euflameretardants-online.com Investigating the target molecule as a flame retardant additive for engineering plastics like polyamides or polyesters could lead to new, potentially halogen-free, fire safety solutions. specificpolymers.comrsc.orgresearchgate.net
Medicinal Chemistry : Phosphonates and phosphinates are often used as stable bioisosteres of phosphates or carboxylates in drug design. nih.govwikipedia.orgresearchgate.net While highly speculative, derivatives of this compound could be explored in prodrug strategies, where the phosphinate ester is designed to be cleaved in vivo to release an active molecule. tandfonline.comacs.org
Corrosion Inhibition : Phosphonates are known to form protective, passivating films on metal surfaces, preventing corrosion. researchgate.netemerald.com The ability of the phosphinate head to bind strongly to metal oxides, combined with the hydrophobic nature of the organic tails, makes this class of molecules interesting candidates for developing new corrosion inhibitors for use in aqueous or industrial systems. onepetro.orgenzymecode.commdpi.com
Table 5: Potential Future Applications
| Field | Potential Role of the Compound | Key Property to Exploit |
|---|---|---|
| Materials Science (MOFs) | Organic linker to build porous frameworks. | Strong P-metal coordination bond; tunable pore chemistry via organic groups. nih.gov |
| Polymer Science | Flame retardant additive. | Ability to form char or release phosphorus radicals upon combustion. flameretardants-online.com |
| Medicinal Chemistry | Scaffold for prodrug design. | Bioisosteric similarity to phosphates; tunable hydrolytic stability. acs.org |
| Corrosion Inhibition | Film-forming corrosion inhibitor. | Strong surface adsorption via the phosphinate group and hydrophobicity. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
